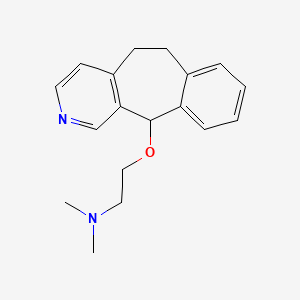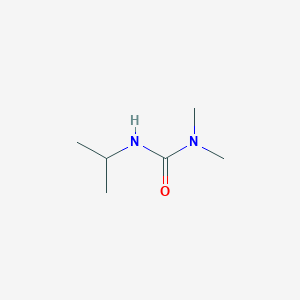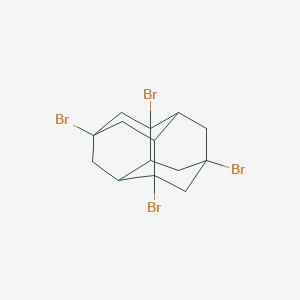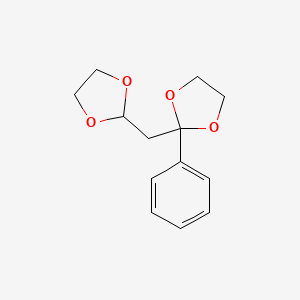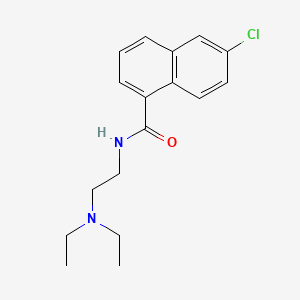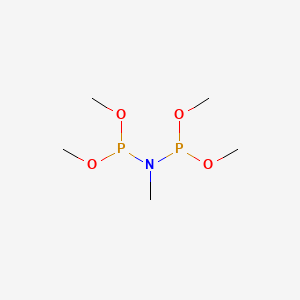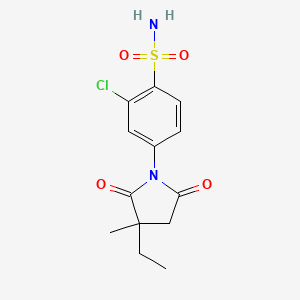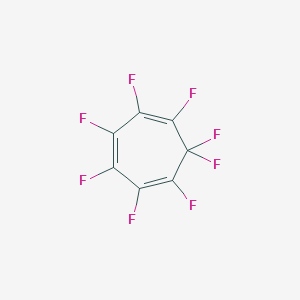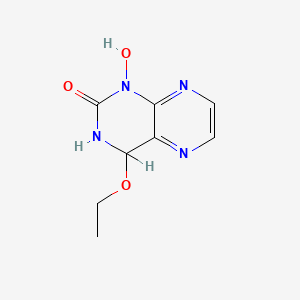
H-Glu-Tyr-Ala-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Glu-Tyr-Ala-Gly-OH is a tetrapeptide consisting of four amino acids: glutamic acid, tyrosine, alanine, and glycine. Peptides like this one are short chains of amino acids linked by peptide bonds. They play crucial roles in various biological processes and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides, including H-Glu-Tyr-Ala-Gly-OH, typically involves the stepwise coupling of amino acids. The process requires protecting groups to prevent unwanted reactions. For instance, the amino group of one amino acid can be protected by a tert-butoxycarbonyl (Boc) group, while the carboxyl group of another can be activated using dicyclohexylcarbodiimide (DCC) to form an amide bond .
Industrial Production Methods
Industrial production of peptides often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions
H-Glu-Tyr-Ala-Gly-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in peptide chemistry include:
DCC: For activating carboxyl groups.
Boc: For protecting amino groups.
Trifluoroacetic acid (TFA): For deprotecting Boc groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols .
Applications De Recherche Scientifique
H-Glu-Tyr-Ala-Gly-OH has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques
Mécanisme D'action
The mechanism of action of H-Glu-Tyr-Ala-Gly-OH involves its interaction with specific molecular targets. Peptides can bind to receptors or enzymes, modulating their activity. For instance, the tyrosine residue can participate in phosphorylation, a key process in signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetrapeptides like H-Glu-Ala-Gly-Val-OH and H-Glu-Tyr-Ala-Leu-OH .
Uniqueness
H-Glu-Tyr-Ala-Gly-OH is unique due to its specific sequence of amino acids, which determines its structure and function. The presence of tyrosine allows for unique interactions, such as phosphorylation, which may not be possible with other tetrapeptides .
Propriétés
Numéro CAS |
33135-70-5 |
|---|---|
Formule moléculaire |
C19H26N4O8 |
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O8/c1-10(17(29)21-9-16(27)28)22-19(31)14(8-11-2-4-12(24)5-3-11)23-18(30)13(20)6-7-15(25)26/h2-5,10,13-14,24H,6-9,20H2,1H3,(H,21,29)(H,22,31)(H,23,30)(H,25,26)(H,27,28)/t10-,13-,14-/m0/s1 |
Clé InChI |
XKNUSTBMTDCPMA-BPNCWPANSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES canonique |
CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
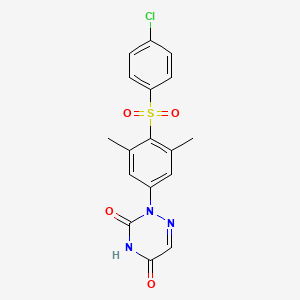
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
